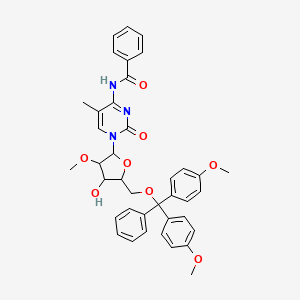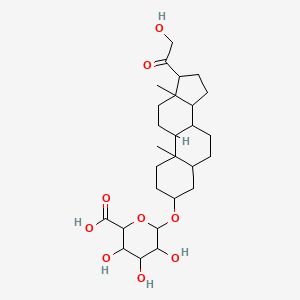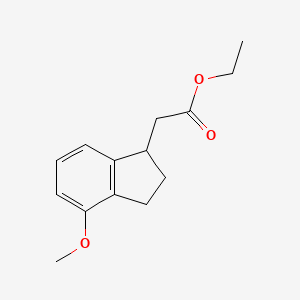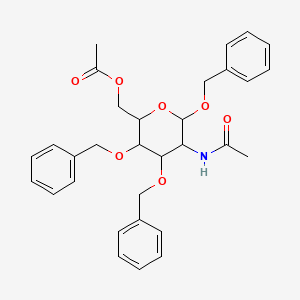
Hexanoic acid,2,2,3,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 2,2,3,5-tetramethyl- is a carboxylic acid with the molecular formula C10H20O2 It is a derivative of hexanoic acid, where four of the hydrogen atoms are replaced by methyl groups at the 2, 2, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2,2,3,5-tetramethyl- can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 2,2,3,5-tetramethyl- may involve large-scale methylation processes using advanced chemical reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
Hexanoic acid, 2,2,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Hexanoic acid, 2,2,3,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexanoic acid, 2,2,3,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
類似化合物との比較
Similar Compounds
Hexanoic acid, 2,2,5,5-tetramethyl-: Another derivative of hexanoic acid with methyl groups at different positions.
Hexanoic acid, 2-ethyl-: A derivative with an ethyl group instead of multiple methyl groups.
Hexanoic acid, 3,3-dimethyl-: A derivative with two methyl groups at the 3 position.
Uniqueness
Hexanoic acid, 2,2,3,5-tetramethyl- is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
2,2,3,3-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-6-7-9(2,3)10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChIキー |
RMJOCQMUYSXLPB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)





![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
